4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride
Overview
Description
4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride is a chemical compound with the molecular formula C14H17N3·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a piperazine ring
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is suggested that the active compounds may involve docking of receptor enoyl-acp reductase with the newly synthesized candidate ligands .
Biochemical Pathways
Quinoline derivatives have been known to affect various biochemical pathways, including those involved in antimicrobial activity .
Pharmacokinetics
The compound’s molecular weight (26377) suggests that it may have suitable pharmacokinetic properties .
Result of Action
Quinoline derivatives have been known to exhibit various biological activities, including antimicrobial and antitubercular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride typically involves the reaction of 4-methylquinoline with piperazine. One common method is the nucleophilic substitution reaction where 4-methylquinoline is reacted with piperazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted piperazine derivatives
Scientific Research Applications
4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline: Lacks the piperazine ring, resulting in different chemical properties and applications.
2-(Piperazin-1-yl)quinoline: Similar structure but without the methyl group at the 4-position, affecting its reactivity and biological activity.
Piperaquine: Contains a piperazine ring but has different substituents, leading to distinct pharmacological properties
Uniqueness
4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride is unique due to the presence of both a methyl group at the 4-position and a piperazine ring. This combination imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methyl-2-piperazin-1-ylquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.ClH/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13;/h2-5,10,15H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLPXKEJXXJCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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